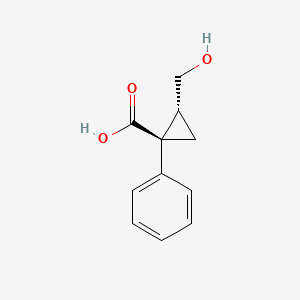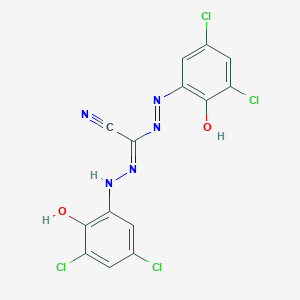![molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3](/img/structure/B1142336.png)
Potassium [1,1'-biphenyl]-2-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [1,1’-biphenyl]-2-yl sulfate is an organic compound that features a biphenyl structure with a sulfate group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-yl sulfate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Biphenyl is reacted with sulfuric acid to introduce a sulfonic acid group, forming [1,1’-biphenyl]-2-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form potassium [1,1’-biphenyl]-2-yl sulfate.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-yl sulfate may involve similar steps but on a larger scale. The process typically includes:
Continuous Sulfonation: Using a continuous reactor to sulfonate biphenyl with sulfuric acid.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized from the solution.
Chemical Reactions Analysis
Types of Reactions
Potassium [1,1’-biphenyl]-2-yl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the sulfate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the biphenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the biphenyl rings.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield biphenyl-2-ol.
Oxidation: Oxidation can lead to the formation of biphenyl quinones.
Reduction: Reduction can result in the formation of partially or fully hydrogenated biphenyl derivatives.
Scientific Research Applications
Potassium [1,1’-biphenyl]-2-yl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other biphenyl derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium [1,1’-biphenyl]-2-yl sulfate involves its interaction with various molecular targets. The sulfate group can participate in ionic interactions, while the biphenyl structure can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium [1,1’-biphenyl]-4-sulfonate
- Potassium phenyl sulfate
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium [1,1’-biphenyl]-2-yl sulfate is unique due to the specific position of the sulfate group on the biphenyl structure, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
potassium;(2-phenylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQTFJBSPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)



![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

